molecular formula C25H27N5 B2948072 2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 877621-88-0

2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2948072
CAS No.: 877621-88-0
M. Wt: 397.526
InChI Key: JKVADRDAMGXSHZ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a functional pyrazolo[1,5-a]pyrimidine (PP) derivative, a privileged scaffold in medicinal chemistry known for its significant bioactive potential . This compound features a fused, rigid, and planar N-heterocyclic core structure, which is synthetically versatile and allows for targeted structural modifications to optimize its properties . The specific incorporation of a 4-(p-tolyl)piperazine moiety at the 7-position is a strategic functionalization designed to enhance its interaction with biological targets, particularly enzymes . Pyrazolo[1,5-a]pyrimidines are extensively investigated for their anticancer potential and enzymatic inhibitory activity . This class of compounds is recognized for its role as a selective protein inhibitor, with several derivatives, such as the BTK inhibitor Zanubrutinib, reaching clinical development . Researchers value this scaffold for its biocompatibility and lower toxicity profiles, making it a promising candidate for the rational design of novel small-molecule therapeutics . The research value of this specific compound lies in its potential as a key intermediate for probing disease mechanisms or as a lead compound in hit-to-lead optimization campaigns. The product is intended for Research Use Only and is not for diagnostic or therapeutic use. The exact mechanism of action and specific enzymatic targets for this analog require further experimental validation by the researching entity.

Properties

IUPAC Name

2,5-dimethyl-7-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-18-9-11-22(12-10-18)28-13-15-29(16-14-28)23-17-19(2)26-25-24(20(3)27-30(23)25)21-7-5-4-6-8-21/h4-12,17H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVADRDAMGXSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it can be inferred that it might interfere with purine metabolism. This interference could inhibit the synthesis of nucleic acids, thereby affecting the growth and proliferation of cells.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to purine metabolism, given its structural similarity to other pyrazolo[1,5-a]pyrimidines. By acting as antimetabolites, these compounds can disrupt the normal function of these pathways, potentially leading to a variety of downstream effects.

Result of Action

Given its potential role as an antimetabolite in purine biochemical reactions, it could potentially inhibit the synthesis of nucleic acids, affecting the growth and proliferation of cells.

Biological Activity

2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₃₁H₃₄N₆
  • Molecular Weight : 530.66 g/mol

The structure features a pyrazolo-pyrimidine core with substituents that potentially enhance its biological activity.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion has shown promise in several areas:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:

  • In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values ranging from 45 to 97 nM .
  • Mechanism of Action : The compound is believed to act as a CDK inhibitor, disrupting cell cycle progression and promoting apoptosis in cancer cells .

2. Psychopharmacological Effects

Research has indicated that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects. Studies suggest that the piperazine moiety in this compound may interact with serotonin receptors, contributing to its psychopharmacological profile.

3. Antimicrobial Activity

Preliminary evaluations have shown that compounds with similar structures possess antimicrobial properties against various pathogens. While specific data for this compound is limited, its structural relatives have demonstrated efficacy against bacteria and fungi.

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC₅₀ (nM)Reference
AnticancerMCF-745
AnticancerHCT-11699
PsychopharmacologicalSerotonin receptorsN/A
AntimicrobialVarious bacterial strainsN/A

Case Studies

A notable study involved the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. Among those tested, compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound’s synthesis likely involves a cyclocondensation strategy, as seen in pyrazolo[1,5-a]pyrimidine systems. Key steps include:

  • Cyclocondensation : Reaction of a substituted 3-aminopyrazole with a 1,3-biselectrophilic precursor (e.g., β-enaminones, β-ketonitriles) to form the pyrimidine ring .

  • Piperazine Introduction : The 4-(p-tolyl)piperazine group at position 7 is likely introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, leveraging the electrophilicity of position 7 .

Example Pathway :

  • Cyclocondensation of 5-methyl-3-phenyl-1H-pyrazol-3-amine with a β-enaminone bearing a leaving group (e.g., Cl, OMe) at position 7.

  • SNAr displacement of the leaving group with 4-(p-tolyl)piperazine under basic conditions (e.g., K2CO3, DMF, 80–100°C) .

Functionalization Reactions

The compound’s substituents enable regioselective modifications:

2.1. Electrophilic Substitution at Position 3

  • Formylation : Vilsmeier-Haack reaction introduces a formyl group at position 3 (nucleophilic carbon) using POCl3/DMF .

    Reaction :
    2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine3-formyl-2,5-dimethyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
    Conditions : DMF, POCl3, 0°C → RT, 12 h .

2.2. Cross-Coupling at Positions 5 and 6

  • Pd-Catalyzed Arylation : Direct C–H activation at positions 5 and 6 using Pd(OAc)2/XPhos in hexafluoroisopropanol (HFIP) .

    Example :
    Substrate : this compound
    Reagent : 4-Iodotoluene, Pd(OAc)2 (10 mol%), XPhos (20 mol%), HFIP, 100°C
    Product : 6-(p-Tolyl)-2,5-dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine .

Piperazine Substituent Reactivity

The 4-(p-tolyl)piperazine group undergoes:

  • Alkylation/Acylation : Reactivity at the secondary amine of piperazine with alkyl halides or acyl chlorides.

    Example :
    Reagent : Acetyl chloride, Et3N, CH2Cl2
    Product : 7-(4-(p-Tolyl)-1-acetylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine .

Stability Under Acidic/Basic Conditions

  • Acid Sensitivity : The pyrimidine ring is stable under mild acidic conditions (pH > 3) but degrades in concentrated HCl due to N-protonation and ring-opening .

  • Base Stability : Resistant to hydrolysis in aqueous NaOH (≤1M), but prolonged exposure may cleave the piperazine linkage .

Key Reaction Data

Reaction Type Conditions Yield Reference
Piperazine Installation K2CO3, DMF, 80°C, 24 h72–85%
C3 Formylation POCl3, DMF, 0°C → RT, 12 h68%
C6 Arylation Pd(OAc)2, XPhos, HFIP, 100°C, 18 h55%
Piperazine Acylation AcCl, Et3N, CH2Cl2, RT, 6 h89%

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Profiles

The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent patterns:

Compound Name Substituents (Position) Key Pharmacological Activity Reference
Target Compound 2,5-dimethyl; 3-phenyl; 7-(4-(p-tolyl)piperazin-1-yl) Hypothesized CNS/anticancer activity (structural analogy)
NBI 30775/R121919 2,5-dimethyl; 3-(6-dimethyl-4-methylpyridin-3-yl); 7-dipropylamino Potent CRF1 receptor antagonist (IC₅₀ = 3 nM)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)piperazinyl] 3-(3,4-dimethoxyphenyl); 2,5-dimethyl; 7-[4-(2-pyridinyl)piperazinyl] ERβ ligand (therapeutic potential in breast cancer)
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-yl 6-ethyl; 2,5-dimethyl; 3-phenyl; 7-piperidin-1-yl Unspecified (structural focus on piperidine substitution)
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(m-tolyl) 3,5-dimethyl; 2-(m-tolyl); 7-(4-pyrimidinylpiperazine) Kinase inhibition (hypothesized)
Key Observations:
  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) often exhibit enhanced receptor binding due to nitrogen atoms enabling hydrogen bonding, whereas piperidine analogs () may prioritize lipophilicity .
  • Aryl Group Influence : The p-tolyl group in the target compound likely improves metabolic stability compared to electron-deficient trifluoromethyl groups () or polar pyridinyl moieties () .
  • Biological Targets : CRF1 antagonists () and ERβ ligands () highlight the scaffold’s adaptability to diverse targets based on substitution patterns .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Position 7 Substituent Notable Features
Target Compound C₂₅H₂₇N₅ 397.52 4-(p-tolyl)piperazin-1-yl Balanced lipophilicity for CNS penetration
NBI 30775/R121919 C₂₄H₃₃N₅ 415.56 Dipropylamino High CRF1 receptor affinity
3-(3,4-Dimethoxyphenyl)-... C₂₂H₂₅N₅O₂ 415.47 4-(2-pyridinyl)piperazinyl ERβ selectivity
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-yl C₂₁H₂₅N₅ 355.46 Piperidin-1-yl Increased lipophilicity
7-Morpholin-4-yl analog () C₁₉H₂₂N₄O₂ 338.40 Morpholin-4-yl Polar group for solubility

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